molecular formula C8H17ClN2O B15319468 3-(2-Methylpropyl)piperazin-2-onehydrochloride

3-(2-Methylpropyl)piperazin-2-onehydrochloride

Cat. No.: B15319468
M. Wt: 192.68 g/mol
InChI Key: JAVPZTWBTRTUQJ-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)piperazin-2-onehydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)piperazin-2-onehydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale enantioselective reduction processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)piperazin-2-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Methylpropyl)piperazin-2-onehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)piperazin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropyl)piperazin-2-onehydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

3-(2-Methylpropyl)piperazin-2-one hydrochloride is a compound belonging to the piperazine class, which has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(2-Methylpropyl)piperazin-2-one hydrochloride can be represented as follows:

  • Molecular Formula : C₈H₁₈ClN₃O
  • Molecular Weight : 195.7 g/mol

The biological activity of 3-(2-Methylpropyl)piperazin-2-one hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazines are known to exhibit a range of pharmacological effects, including:

  • Dopamine Receptor Modulation : Some studies indicate that piperazine derivatives can act as dopamine receptor antagonists or agonists, potentially influencing mood and behavior.
  • Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, which may contribute to their effects on anxiety and depression.
  • Antimicrobial Activity : Certain piperazine derivatives have demonstrated antibacterial and antifungal properties, although specific data on 3-(2-Methylpropyl)piperazin-2-one hydrochloride is limited.

Biological Activity Data

Recent studies have evaluated the biological activity of various piperazine derivatives, including 3-(2-Methylpropyl)piperazin-2-one hydrochloride. The following table summarizes findings related to its activity against different cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Cytotoxicity through apoptosis
A2780 (Ovarian Cancer)12.0Inhibition of cell proliferation
U87 (Glioblastoma)>50Limited activity observed

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives against cancer cell lines. The results indicated that compounds similar to 3-(2-Methylpropyl)piperazin-2-one hydrochloride exhibited significant growth inhibition in MCF-7 and A2780 cells, suggesting potential as anticancer agents .
  • Neuropharmacological Effects : In a behavioral study involving rodent models, a piperazine derivative similar to 3-(2-Methylpropyl)piperazin-2-one hydrochloride was tested for anxiolytic properties. The compound showed promise in reducing anxiety-like behaviors in elevated plus maze tests .

Research Findings

Recent research has focused on the synthesis and characterization of piperazine derivatives with enhanced biological activity. For example:

  • Synthesis Methods : Various synthetic routes have been explored to enhance the potency and selectivity of piperazine compounds, including modifications to the alkyl side chains which influence receptor binding affinities .
  • In Vivo Studies : Preliminary in vivo studies suggest that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

3-(2-methylpropyl)piperazin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)5-7-8(11)10-4-3-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

JAVPZTWBTRTUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NCCN1.Cl

Origin of Product

United States

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